1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-aminopiperidine-4-carboxylic acid
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Overview
Description
4-amino-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-4-carboxylic acid is a complex organic compound that has garnered interest in various scientific fields. This compound is characterized by its unique structure, which includes a piperidine ring substituted with an amino group and a carboxylic acid group, along with a fluorenylmethoxycarbonyl (Fmoc) protecting group. The presence of the Fmoc group makes it particularly useful in peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-4-carboxylic acid typically involves multiple steps. One common method starts with the protection of the amino group on piperidine using the Fmoc group. This is achieved by reacting piperidine with 9-fluorenylmethyl chloroformate (Fmoc-Cl) under basic conditions. The carboxylic acid group is then introduced through a series of reactions involving the appropriate carboxylation reagents .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis equipment and stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
4-amino-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the Fmoc protecting group, revealing the free amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino group or the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction typically results in the removal of the Fmoc group .
Scientific Research Applications
4-amino-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-4-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-amino-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-4-carboxylic acid primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. Upon removal of the Fmoc group, the free amino group can participate in peptide bond formation, facilitating the assembly of peptides and proteins .
Comparison with Similar Compounds
Similar Compounds
4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1-methyl-1H-pyrrole-2-carboxylic acid: Similar in structure but with a pyrrole ring instead of a piperidine ring.
4-(Boc-amino)-1-(Fmoc-piperidinyl)-4-carboxylic Acid: Contains both Boc and Fmoc protecting groups, offering different protection strategies for synthetic applications.
Uniqueness
The uniqueness of 4-amino-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-4-carboxylic acid lies in its combination of the piperidine ring and the Fmoc protecting group. This combination provides stability and versatility in synthetic applications, particularly in peptide synthesis, where selective protection and deprotection of functional groups are crucial .
Properties
Molecular Formula |
C21H22N2O4 |
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Molecular Weight |
366.4 g/mol |
IUPAC Name |
4-amino-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidine-4-carboxylic acid |
InChI |
InChI=1S/C21H22N2O4/c22-21(19(24)25)9-11-23(12-10-21)20(26)27-13-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18H,9-13,22H2,(H,24,25) |
InChI Key |
SRJWERNKINDLPR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1(C(=O)O)N)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
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